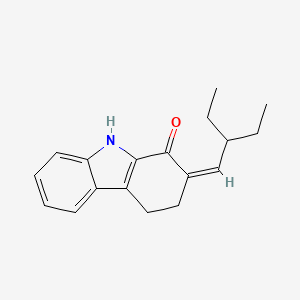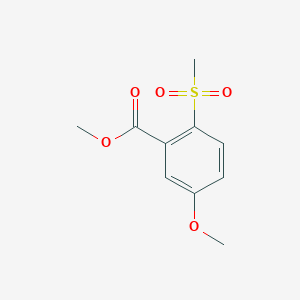
4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Scientific Research Applications
Antileishmanial Activity
This compound has shown promising results as an antileishmanial agent . Leishmaniasis is a disease caused by protozoan parasites and is transmitted by the bite of certain types of sandflies. The compound has been evaluated for its efficacy against Leishmania aethiopica clinical isolates. In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against the promastigote form of the parasite .
Antimalarial Potential
In addition to its antileishmanial properties, this compound has also been tested for its antimalarial activity . Malaria is a life-threatening disease caused by Plasmodium parasites, transmitted through the bite of infected mosquitoes. The compound’s derivatives have shown significant inhibitory effects against Plasmodium berghei in mice, suggesting potential for the development of new antimalarial drugs .
Molecular Docking Studies
Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound has been used in molecular docking studies to understand its binding interactions with target proteins, such as Lm-PTR1 , which is involved in the metabolic pathways of Leishmania parasites. These studies help in rational drug design by predicting the compound’s binding affinity and specificity .
Pharmacophore Development
A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Derivatives of this compound may serve as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents. Their structure-activity relationship can be studied to enhance their efficacy and reduce toxicity .
Synthesis of Pyrazole Derivatives
The compound is a pyrazole derivative, and pyrazoles are known for their diverse pharmacological effects. The synthesis of such compounds involves various organic chemistry techniques, including elemental microanalysis, FTIR, and NMR. These derivatives can be further modified to enhance their biological activity and pharmacokinetic properties .
Drug Resistance Studies
Drug resistance is a significant challenge in the treatment of many infectious diseases. This compound and its derivatives can be used to study the mechanisms of resistance, especially in the context of Plasmodium falciparum , which is responsible for most malaria-related deaths. Understanding how these compounds interact with resistant strains can inform the development of more effective therapies .
Mechanism of Action
Target of Action
The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
The compound acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It inhibits glucose uptake by cells, with an IC50 value of 2 nM in vitro and 3.2 nM in Hela-MaTu cells . The compound is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .
Biochemical Pathways
The inhibition of GLUT1 by this compound affects the glucose metabolism pathway in cells. By blocking GLUT1, the compound prevents glucose from entering cells, thereby disrupting the glycolysis pathway and potentially leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption of energy production within the cell, as glucose is a primary energy source. In cancer cells, which often rely heavily on glycolysis for energy production, this can lead to cell death .
properties
IUPAC Name |
4-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-3-9-19(10-4-15)30(28,29)26-18-7-5-17(6-8-18)22-20-11-12-21(24-23-20)27-14-13-16(2)25-27/h3-14,26H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRQOJLZOAEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)
![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)


![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)


![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)

![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2896628.png)

